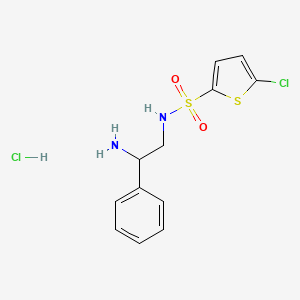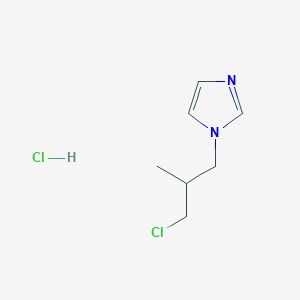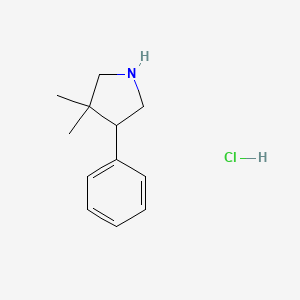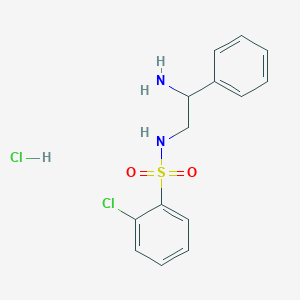
4-(3-Methoxyazetidin-1-yl)aniline
Descripción general
Descripción
4-(3-Methoxyazetidin-1-yl)aniline is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of 4-(3-Methoxyazetidin-1-yl)aniline consists of a methoxyazetidine group attached to an aniline group . The exact structure can be determined using various spectroscopic techniques.Physical And Chemical Properties Analysis
4-(3-Methoxyazetidin-1-yl)aniline has a predicted density of 1.15±0.1 g/cm3 and a predicted boiling point of 339.7±37.0 °C .Aplicaciones Científicas De Investigación
Microtubule-Binding Agents
Research involving cis-restricted 1,4- and 1,5-disubstituted 1,2,3-triazole analogs of combretastatin A-4 has highlighted their potential as microtubule-binding agents. These studies typically focus on compounds that show cytotoxicity and tubulin inhibition, which are essential for cancer therapy. Molecular modeling studies provide insights into the interaction mechanisms of these compounds with their target proteins (Odlo et al., 2010).
Antimicrobial Activity
Novel quinazolinone derivatives synthesized from interactions with primary aromatic amines have been studied for their antimicrobial activity. These compounds are evaluated against a variety of microbial strains, demonstrating the scope of chemical synthesis in developing new antimicrobial agents (Habib et al., 2013).
Kinase Inhibitors
The optimization of 4-phenylamino-3-quinolinecarbonitriles as inhibitors of Src kinase activity represents another significant area of research. These studies involve the synthesis and testing of analogues to improve the inhibition of cancer cell proliferation and kinase activity, which is crucial for developing targeted cancer therapies (Boschelli et al., 2001).
Molecular Dynamic Simulation
Investigations into the structural, vibrational, and chemical properties of synthesized compounds like 4-Methoxy-N-(nitrobenzylidene)-aniline provide insights into their antimicrobial activity, molecular dynamic simulations, and potential drug likeness. These studies often utilize FT-IR, FT-Raman spectra, and density functional method (DFT) calculations to explore the interactions and stability of molecular arrangements (Subi et al., 2022).
Propiedades
IUPAC Name |
4-(3-methoxyazetidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-13-10-6-12(7-10)9-4-2-8(11)3-5-9/h2-5,10H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYWCTYALHSAAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyazetidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




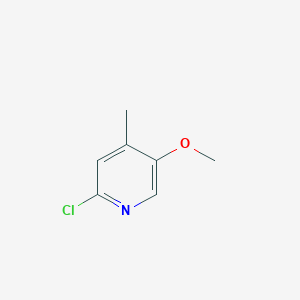
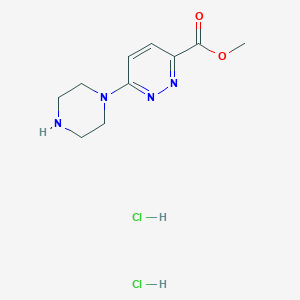

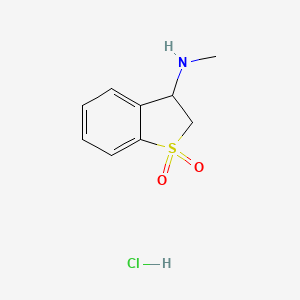
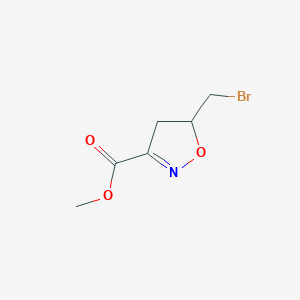
![2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride](/img/structure/B1431762.png)
![1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1431765.png)
